molecular formula C9H10N2O2 B15250249 2-(2,6-Dimethoxypyridin-3-yl)acetonitrile

2-(2,6-Dimethoxypyridin-3-yl)acetonitrile

Cat. No.: B15250249
M. Wt: 178.19 g/mol
InChI Key: HKHYSPWHDCTQPO-UHFFFAOYSA-N
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Description

2-(2,6-Dimethoxypyridin-3-yl)acetonitrile is an organic compound with the molecular formula C10H10N2O2. It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 2 and 6 positions and an acetonitrile group at the 3 position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethoxypyridin-3-yl)acetonitrile typically involves the reaction of 2,6-dimethoxypyridine with acetonitrile in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution at the 3 position of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethoxypyridin-3-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.

    Substitution: Reagents such as sodium methoxide or other nucleophiles in the presence of a suitable solvent.

Major Products

    Oxidation: Formation of 2-(2,6-dihydroxypyridin-3-yl)acetonitrile.

    Reduction: Formation of 2-(2,6-dimethoxypyridin-3-yl)ethylamine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,6-Dimethoxypyridin-3-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethoxypyridin-3-yl)acetonitrile involves its interaction with specific molecular targets. The methoxy groups and the nitrile group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dimethoxypyridin-3-yl)ethanol: Similar structure but with an ethanol group instead of a nitrile group.

    2-(2,6-Dimethoxypyridin-3-yl)methanol: Similar structure but with a methanol group instead of a nitrile group.

    2-(2,6-Dimethoxypyridin-3-yl)amine: Similar structure but with an amine group instead of a nitrile group.

Uniqueness

2-(2,6-Dimethoxypyridin-3-yl)acetonitrile is unique due to the presence of both methoxy groups and a nitrile group, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups allows for diverse chemical transformations and applications in various fields of research.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

2-(2,6-dimethoxypyridin-3-yl)acetonitrile

InChI

InChI=1S/C9H10N2O2/c1-12-8-4-3-7(5-6-10)9(11-8)13-2/h3-4H,5H2,1-2H3

InChI Key

HKHYSPWHDCTQPO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)CC#N)OC

Origin of Product

United States

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